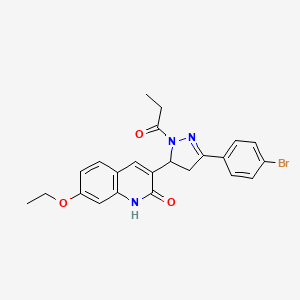

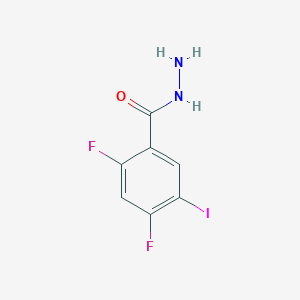

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone” is a compound that has been studied for its potential as a non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as the compound , has been explored in various studies . A common method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis

The molecular structure of “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone” is complex, with the 1,2,4-oxadiazol-3-yl group attached to a pyrrolidin-1-yl group, which is further attached to an o-tolyl group .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazol derivatives have been studied extensively . For instance, one study revealed that nitrile imine was an important intermediate in the transformation of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary significantly depending on the specific substituents attached to the oxadiazole ring .科学的研究の応用

Antibacterial Activity

The compound exhibits promising antibacterial properties. Researchers have investigated its efficacy against both gram-positive bacteria (such as Staphylococcus aureus and Streptococcus pyogenes) and gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) . Further studies are needed to explore its mechanism of action and potential clinical applications.

Antifungal Activity

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone” has demonstrated antifungal activity against common fungal pathogens like Candida albicans, Aspergillus niger, and Aspergillus clavatus . Its effectiveness in inhibiting fungal growth makes it a valuable candidate for antifungal drug development.

Analgesic and Anti-Inflammatory Properties

This compound shows promise as an analgesic and anti-inflammatory agent. Its potential to alleviate pain and reduce inflammation has attracted interest in medicinal chemistry . Further studies could explore its specific targets and mechanisms of action.

Anticancer Potential

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone” may serve as a scaffold for developing anticancer agents. Notably, Zibotentan® (an anticancer drug) contains a 1,3,4-oxadiazole unit . Researchers could explore its cytotoxicity, selectivity, and mode of action against cancer cells.

Antihypertensive and Anticonvulsant Effects

Compounds with 1,3,4-oxadiazole cores have shown antihypertensive and anticonvulsant properties . Investigating the specific mechanisms underlying these effects could lead to therapeutic breakthroughs.

Bioisosteric Applications

The 1,3,4-oxadiazole heterocycle serves as a bioisostere for carboxylic acids, esters, and carboxamides . Medicinal chemists can leverage this privileged structure to design novel drug molecules with improved stability and biological activity.

Clinical Examples

Two compounds containing the 1,3,4-oxadiazole unit—Raltegravir® (an antiretroviral drug) and Zibotentan® (an anticancer agent)—are currently used in clinical medicine . Their success underscores the importance of this heterocyclic motif.

作用機序

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, an increase in insulin sensitivity, and the enhancement of energy expenditure .

将来の方向性

The future directions for research on this compound could involve further exploration of its potential as a non-steroidal GPBAR1 agonist . The pharmacokinetic properties of similar compounds suggest that the 1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .

特性

IUPAC Name |

(2-methylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-4-2-3-5-12(10)14(18)17-7-6-11(8-17)13-15-9-19-16-13/h2-5,9,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTKSKKYTAUTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)

![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)

![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)

![2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2501564.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)

![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)